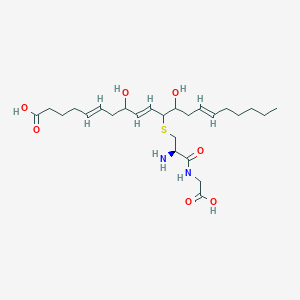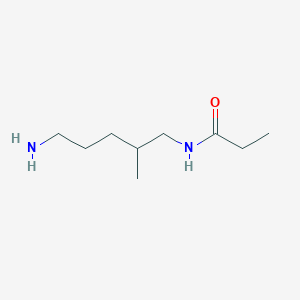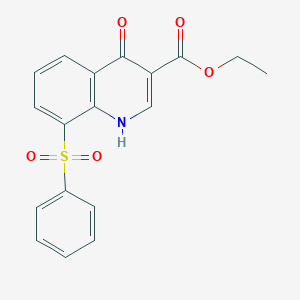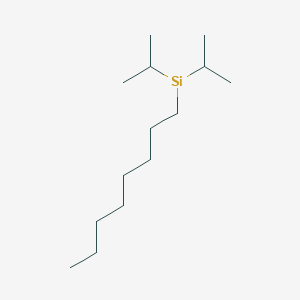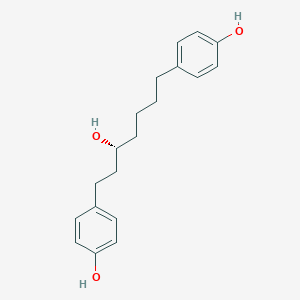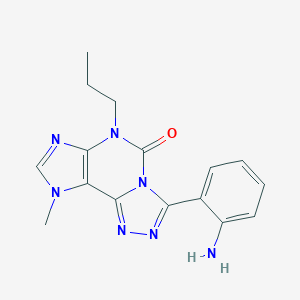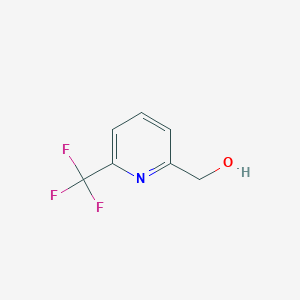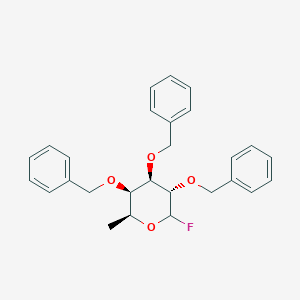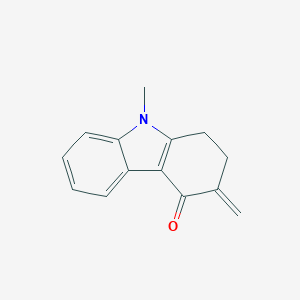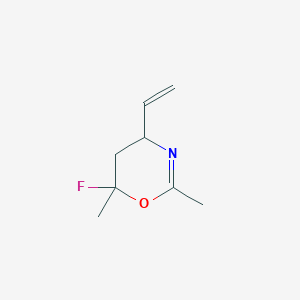
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine, also known as EFDO, is a chemical compound with potential biological applications. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its ring structure. EFDO has been synthesized using various methods, and its potential uses in scientific research have been explored.
Mecanismo De Acción
The mechanism of action of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has been shown to inhibit the production of inflammatory cytokines and to activate the nuclear factor-κB (NF-κB) pathway, which plays a role in regulating immune responses.
Efectos Bioquímicos Y Fisiológicos
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has also been shown to inhibit the production of inflammatory cytokines, which can contribute to the development of chronic diseases. Additionally, 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has been shown to have antimicrobial activity against bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine. One area of research could focus on optimizing the synthesis of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine to improve its yield and purity. Another area of research could investigate the potential use of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine as a fluorescent probe for detecting metal ions in biological samples. Additionally, further research could explore the potential use of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine as an anti-inflammatory agent and its ability to inhibit the growth of bacteria and fungi. Finally, more research is needed to fully understand the mechanism of action of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine and its potential applications in the field of medicinal chemistry.
Métodos De Síntesis
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine can be synthesized using various methods, including the reaction of 2,6-dimethyl-4,5-dihydro-1,3-oxazine with ethyl acrylate and fluorine gas. Another method involves the reaction of 2,6-dimethyl-4,5-dihydro-1,3-oxazine with acetic anhydride and hydrofluoric acid. The synthesis of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has also been achieved using a microwave-assisted method. These methods have been optimized to improve the yield and purity of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine.
Aplicaciones Científicas De Investigación
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has also been investigated for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi. Additionally, 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.
Propiedades
Número CAS |
128102-02-3 |
|---|---|
Nombre del producto |
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine |
Fórmula molecular |
C8H12FNO |
Peso molecular |
157.19 g/mol |
Nombre IUPAC |
4-ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine |
InChI |
InChI=1S/C8H12FNO/c1-4-7-5-8(3,9)11-6(2)10-7/h4,7H,1,5H2,2-3H3 |
Clave InChI |
NUSJYRYGNXAFCA-UHFFFAOYSA-N |
SMILES |
CC1=NC(CC(O1)(C)F)C=C |
SMILES canónico |
CC1=NC(CC(O1)(C)F)C=C |
Sinónimos |
4H-1,3-Oxazine,4-ethenyl-6-fluoro-5,6-dihydro-2,6-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




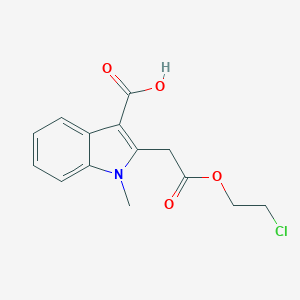
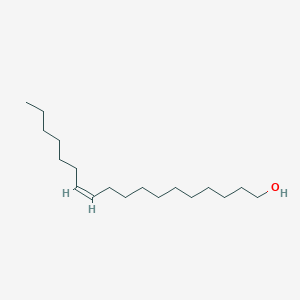
![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)

